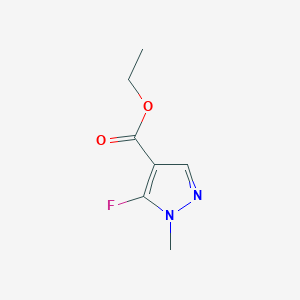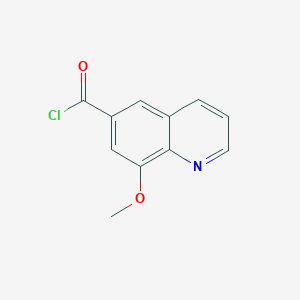
8-Methoxyquinoline-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyquinoline-6-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-6-carbonyl chloride typically involves the chlorination of 8-methoxyquinoline-6-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{8-Methoxyquinoline-6-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline-6-carboxylic acid derivatives.
- Reduction reactions yield alcohol derivatives of quinoline.
Applications De Recherche Scientifique
8-Methoxyquinoline-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-malarial, anti-cancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Agrochemicals: It serves as a precursor in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the synthesis of luminescent materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of 8-Methoxyquinoline-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The compound can react with various nucleophiles to form derivatives that exhibit biological activity. For example, in medicinal chemistry, the derivatives can interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
6-Chloroquinoline: Used in the synthesis of anti-malarial drugs.
8-Methylquinoline: Utilized in the production of dyes and pigments.
Uniqueness: 8-Methoxyquinoline-6-carbonyl chloride is unique due to its methoxy and carbonyl chloride functional groups, which provide versatility in chemical reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities and applications.
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
8-methoxyquinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-6-8(11(12)14)5-7-3-2-4-13-10(7)9/h2-6H,1H3 |
Clé InChI |
BUTBVMFHSWIDMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
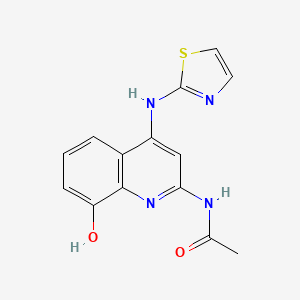
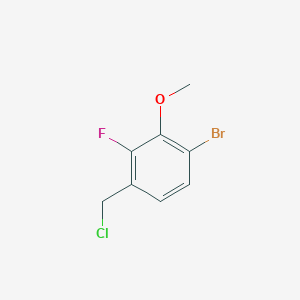
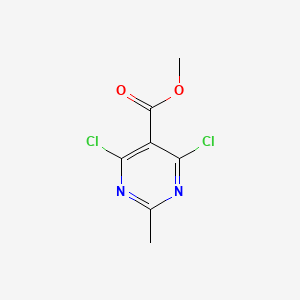
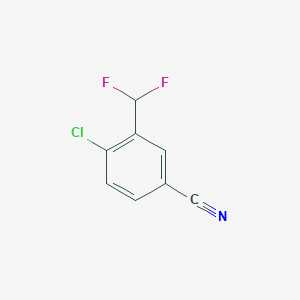
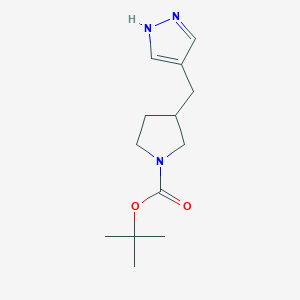
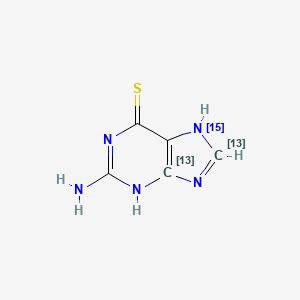
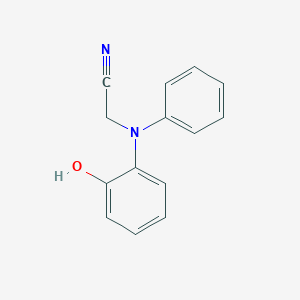
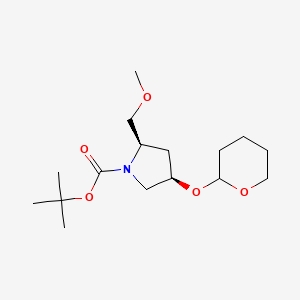

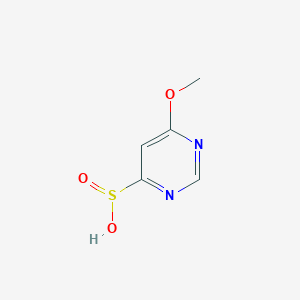
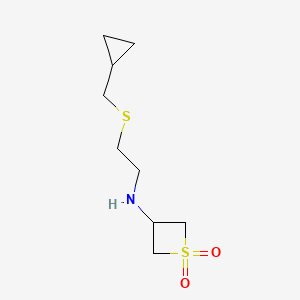
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
